molecular formula C18H17N5O2S B6118255 4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1-piperidinyl]sulfonyl}benzonitrile

4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1-piperidinyl]sulfonyl}benzonitrile

Cat. No. B6118255
M. Wt: 367.4 g/mol
InChI Key: JOGIJCLZRSCAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1-piperidinyl]sulfonyl}benzonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BPS and is known for its unique properties that make it useful in a variety of research areas.

Mechanism of Action

The mechanism of action of BPS involves its ability to inhibit protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation and differentiation. By inhibiting CK2, BPS can disrupt these processes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BPS has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has potential applications in cancer therapy. BPS has also been shown to have anti-inflammatory properties and has potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPS is its potency as an inhibitor of protein kinase CK2. This makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of BPS is its relatively low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of BPS. One area of research is the development of more potent and selective inhibitors of protein kinase CK2. Another area of research is the investigation of the potential applications of BPS in cancer therapy and the treatment of inflammatory diseases. Additionally, the development of new synthesis methods for BPS could lead to more efficient and cost-effective production of this important compound.
Conclusion:
In conclusion, 4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1-piperidinyl]sulfonyl}benzonitrile is a compound that has potential applications in various areas of scientific research. Its ability to inhibit protein kinase CK2 makes it a useful tool for studying the role of CK2 in various cellular processes. While there are limitations to working with BPS, its unique properties make it an important compound for further study and development.

Synthesis Methods

The synthesis of BPS involves several steps that require the use of specialized equipment and reagents. The first step involves the reaction of 4-chlorobenzonitrile with sodium azide to form 4-azidobenzonitrile. This intermediate compound is then reacted with 3-(1H-1,2,3-benzotriazol-1-yl)-1-piperidine sulfonic acid to form the final product, 4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1-piperidinyl]sulfonyl}benzonitrile.

Scientific Research Applications

BPS has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of protein kinase CK2, which is an important enzyme involved in various cellular processes, including cell proliferation and differentiation. BPS has also been shown to inhibit the growth of cancer cells and has potential applications in cancer therapy.

properties

IUPAC Name

4-[3-(benzotriazol-1-yl)piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c19-12-14-7-9-16(10-8-14)26(24,25)22-11-3-4-15(13-22)23-18-6-2-1-5-17(18)20-21-23/h1-2,5-10,15H,3-4,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGIJCLZRSCAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.